molecular formula C7H14N4O2S B13638002 1-(3-(Ethylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine

1-(3-(Ethylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13638002
M. Wt: 218.28 g/mol
InChI Key: HWHKXAQMTKYGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Ethylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethylsulfonyl group attached to a propyl chain, which is further connected to a triazole ring. Triazoles are known for their stability and diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Ethylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be added through a sulfonation reaction using ethylsulfonyl chloride and a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Ethylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted triazole derivatives.

Scientific Research Applications

1-(3-(Ethylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(Ethylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    1-(3-(Propylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine: Similar structure but with a propylsulfonyl group.

Uniqueness: 1-(3-(Ethylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine is unique due to the presence of the ethylsulfonyl group, which can impart specific chemical and biological properties

Properties

Molecular Formula

C7H14N4O2S

Molecular Weight

218.28 g/mol

IUPAC Name

1-(3-ethylsulfonylpropyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H14N4O2S/c1-2-14(12,13)5-3-4-11-6-9-7(8)10-11/h6H,2-5H2,1H3,(H2,8,10)

InChI Key

HWHKXAQMTKYGGM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCCN1C=NC(=N1)N

Origin of Product

United States

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